molecular formula C10H10ClN3S B8370113 4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine

4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine

Cat. No. B8370113
M. Wt: 239.73 g/mol
InChI Key: MBFQREBZJURIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

2-chloro-7-methyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H10ClN3S/c1-3-4-12-9-8-7(6(2)5-15-8)13-10(11)14-9/h3,5H,1,4H2,2H3,(H,12,13,14)

InChI Key

MBFQREBZJURIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=C(N=C2NCC=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In DMF was dissolved 1.50 g (6.8 mmol) of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, and then 917 mg (16.1 mmol) of allylamine was added dropwise to the resulting solution under ice cooling over 5 minutes. The reaction mixture was stirred at 0° C. for one hour and then allowed to resume room temperature, followed by stirring for one hour. After completion of the reaction, ice water was added to the reaction mixture, followed by extraction with ethyl acetate (50 ml×3). After the organic layer was washed successively with 1N hydrochloric acid, water and brine and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/8) to give 1.25 g (yield: 76.2%) of the title compound.
Quantity
917 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.